2-(4-METHOXYANILINO)-N'~1~-[1-(4-NITROPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE
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Overview
Description
2-(4-METHOXYANILINO)-N’~1~-[1-(4-NITROPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxyaniline and nitrophenyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYANILINO)-N’~1~-[1-(4-NITROPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE typically involves the reaction of 4-methoxyaniline with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the hydrazone linkage. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYANILINO)-N’~1~-[1-(4-NITROPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce nitroso or nitro derivatives .
Scientific Research Applications
2-(4-METHOXYANILINO)-N’~1~-[1-(4-NITROPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-METHOXYANILINO)-N’~1~-[1-(4-NITROPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group is particularly important in mediating these interactions, often through redox reactions or covalent binding .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyanilino)-N’-(4-methoxybenzylidene)propanohydrazide
- 2-(4-Methoxyanilino)-N’-(3,4,5-trimethoxybenzylidene)propanohydrazide
Uniqueness
2-(4-METHOXYANILINO)-N’~1~-[1-(4-NITROPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE is unique due to the presence of both methoxyaniline and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in similar compounds, making it a valuable subject of study in various research fields .
Properties
Molecular Formula |
C18H20N4O4 |
---|---|
Molecular Weight |
356.4g/mol |
IUPAC Name |
2-(4-methoxyanilino)-N-[1-(4-nitrophenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C18H20N4O4/c1-12(14-4-8-16(9-5-14)22(24)25)20-21-18(23)13(2)19-15-6-10-17(26-3)11-7-15/h4-11,13,19H,1-3H3,(H,21,23) |
InChI Key |
MCZJXCZTDMPGGW-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NN=C(C)C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C(=O)NN=C(C)C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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